molecular formula C8H4BrF3N2 B1395751 4-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1256818-71-9

4-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1395751
CAS No.: 1256818-71-9
M. Wt: 265.03 g/mol
InChI Key: KGQCJUOLKGWKSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolopyridine core substituted with bromine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step processesThe reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and trifluoromethylating agents like trifluoromethyl iodide (CF3I) under controlled temperatures and solvent conditions .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the specific reactions and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted pyrrolopyridines .

Mechanism of Action

The mechanism of action of 4-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. In medicinal chemistry, it often acts as an inhibitor of kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it effective in cancer treatment .

Comparison with Similar Compounds

Comparison: 4-Bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is unique due to its pyrrolopyridine core, which imparts distinct electronic and steric properties compared to other trifluoromethyl-substituted pyridines. This uniqueness enhances its utility in specific applications, such as kinase inhibition, where the precise fit and interaction with the target protein are crucial .

Properties

IUPAC Name

4-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-5-1-2-13-7-4(5)3-6(14-7)8(10,11)12/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGQCJUOLKGWKSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1Br)C=C(N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
4-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 3
4-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 4
4-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 5
4-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 6
Reactant of Route 6
4-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.